molecular formula C25H26N2O B3828755 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone

2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone

Cat. No. B3828755
M. Wt: 370.5 g/mol
InChI Key: WAPNGFGOMVBJMF-VLMYNYHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone, also known as MPAK-13, is a synthetic compound that has gained attention in the field of scientific research due to its potential use in various applications.

Mechanism of Action

2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone exerts its effects through the inhibition of protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting protein kinases, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have other biochemical and physiological effects. For example, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to reduce oxidative stress and inflammation, which are implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have neuroprotective effects, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone is its specificity for protein kinases, which makes it a useful tool for studying the role of these enzymes in cell signaling and regulation. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have low toxicity in vitro, which makes it a safer alternative to other protein kinase inhibitors. However, one limitation of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone. One area of interest is the development of more efficient synthesis methods for 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone, which could improve its availability for research purposes. Additionally, further studies are needed to elucidate the specific mechanisms by which 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone exerts its effects, which could lead to the development of more targeted therapies. Finally, the potential applications of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone in imaging and sensing warrant further investigation, as these could have important implications for environmental monitoring and medical diagnostics.

Scientific Research Applications

2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been studied for its potential use in various scientific research applications, including cancer treatment, imaging, and sensing. In cancer research, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In imaging and sensing, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been used as a fluorescent probe for detecting metal ions, which has potential applications in environmental monitoring and medical diagnostics.

properties

IUPAC Name

(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c1-26(23-13-5-3-6-14-23)19-9-11-21-17-18-22(25(21)28)12-10-20-27(2)24-15-7-4-8-16-24/h3-16,19-20H,17-18H2,1-2H3/b19-9+,20-10+,21-11+,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNGFGOMVBJMF-VLMYNYHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=CC=C1CCC(=CC=CN(C)C2=CC=CC=C2)C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)/C=C/C=C\2/C(=O)/C(=C/C=C/N(C3=CC=CC=C3)C)/CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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